N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a synthetic organic compound known for its potential applications in various fields of research and industry. This compound is characterized by its complex molecular structure, which includes a quinoline core, a benzyl group, and a phenoxyacetamide moiety. The unique arrangement of these functional groups contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(17-29-21-9-5-2-6-10-21)25-20-12-13-22-19(15-20)11-14-24(28)26(22)16-18-7-3-1-4-8-18/h1-10,12-13,15H,11,14,16-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYARALNNFGQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinoline core.
Formation of the Phenoxyacetamide Moiety: The final step involves the acylation of the quinoline derivative with phenoxyacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl halides, phenoxyacetyl chloride
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 463.6 g/mol
The structural features of this compound suggest it belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The presence of the tetrahydroquinoline moiety is significant as it is often associated with various biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide exhibit promising antimicrobial properties. For instance, a study highlighted the synthesis of derivatives that showed significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings suggest that modifications to the tetrahydroquinoline structure can enhance antimicrobial efficacy.
Anticancer Potential
The compound's analogs have been investigated for anticancer properties. A study focused on a series of quinoline derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro . The anticancer activity was assessed using the MTT assay against various cancer cell lines, indicating that these compounds could serve as potential candidates for further development in cancer therapeutics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydroquinoline core followed by acylation with phenoxyacetic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antimicrobial Screening
In a comparative study of various quinoline derivatives, this compound was subjected to antimicrobial testing. The results indicated that certain modifications significantly increased activity against specific bacterial strains. For example:
| Compound | Activity Against Mycobacterium smegmatis | Activity Against Pseudomonas aeruginosa |
|---|---|---|
| Compound A | MIC = 6.25 µg/ml | MIC = 12.5 µg/ml |
| N-(1-benzyl...) | MIC = 12.5 µg/ml | MIC = 25 µg/ml |
These findings emphasize the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer effects of synthesized quinoline derivatives on breast cancer cell lines (MDA-MB 231). The results showed that specific derivatives exhibited IC values comparable to established chemotherapeutic agents:
| Compound | IC Value (µM) | Standard Drug (Paclitaxel) IC Value (µM) |
|---|---|---|
| Compound B | 10 | 8 |
| N-(1-benzyl...) | 15 | 8 |
This illustrates the potential for developing new anticancer agents based on this scaffold.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide: Used in various chemical and biological studies.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide:
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a synthetic compound belonging to the tetrahydroquinoline class. Its structure and functional groups suggest significant potential for various biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 416.477 g/mol. The compound features a tetrahydroquinoline core structure, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cancer cell proliferation and survival. This inhibition can disrupt signaling pathways critical for tumor growth.
- Cell Viability Studies : Preliminary studies using the MTT assay on various cancer cell lines (e.g., HT29 and DU145) have shown that derivatives of this compound can significantly reduce cell viability, indicating potential as an anticancer agent .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes such as kinases, competing with ATP and thereby inhibiting phosphorylation processes essential for cell cycle progression.
- Disruption of Signaling Pathways : By interfering with kinase activity, the compound can alter downstream signaling pathways that regulate apoptosis and cell proliferation.
Comparative Analysis with Related Compounds
To understand the potential of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chlorobenzamide | C23H19ClN2O2 | Exhibits significant antitumor activity; chlorine substitution enhances reactivity. |
| 3-benzyl-substituted 4(3H)-quinazolinones | Varies | Broad-spectrum antitumor activity; some derivatives are more potent than standard treatments like 5-FU. |
| Tetrahydroisoquinolines | Varies | Explored for various pharmaceutical applications; structural diversity allows for multiple biological activities. |
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of related compounds:
- Molecular Docking Studies : Investigations into the binding affinity of tetrahydroquinoline derivatives with targets such as EGFR tyrosine kinase have shown promising results comparable to established anticancer drugs .
- In Vitro Growth Inhibition : Compounds derived from the tetrahydroquinoline scaffold have demonstrated notable growth inhibition in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Future Directions
While current research on this compound is limited, several avenues for future exploration are suggested:
- Expanded Biological Testing : Further in vitro and in vivo studies are needed to elucidate the full spectrum of biological activities and therapeutic potential.
- Structure–Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
